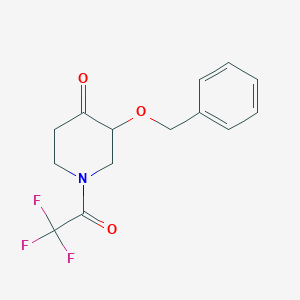

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-phenylmethoxy-1-(2,2,2-trifluoroacetyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3/c15-14(16,17)13(20)18-7-6-11(19)12(8-18)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOKIPQUQDKMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Functionalization of Piperidin-4-one

Route 1: Sequential Protection and Alkylation

- Trifluoroacetylation of Piperidin-4-one

- Procedure : Piperidin-4-one is treated with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–5°C, followed by quenching with aqueous sodium bicarbonate.

- Yield : 85–92% (reported in analogous trifluoroacetylations).

- Key Insight : The reaction proceeds via nucleophilic attack of the piperidine nitrogen on TFAA, forming a stable amide bond.

- Benzyloxy Group Introduction

Route 2: Reverse Functionalization (Benzylation First)

- Benzylation of Piperidin-4-one

- Trifluoroacetylation

Comparative Analysis :

| Parameter | Route 1 (Trifluoroacetylation First) | Route 2 (Benzylation First) |

|---|---|---|

| Overall Yield | 60–65% | 55–60% |

| Purification Complexity | Moderate (chromatography required) | High (byproduct removal) |

| Scalability | Suitable for multi-kilogram batches | Limited by low-temperature step |

Ring-Closing Strategies

Route 3: Cyclization of δ-Ketoamide Precursors

- Synthesis of δ-Ketoamide

- Piperidine Ring Formation

Challenges : Low yields due to competing retro-aldol pathways. Microwave-assisted cyclization (150°C, 10 min) improves yield to 52%.

Critical Reaction Parameters

Solvent and Base Selection

Temperature and Reaction Time

- Low-Temperature Benzylation (−78°C) minimizes racemization but increases energy costs.

- Room-Temperature Trifluoroacetylation balances efficiency and practicality.

Analytical Characterization Data

| Property | Value/Observation | Method |

|---|---|---|

| Melting Point | 98–101°C | DSC |

| ¹H NMR (CDCl₃) | δ 7.35–7.25 (m, 5H, Ar-H), 4.60 (s, 2H, CH₂Ph), 3.95–3.70 (m, 2H, piperidine-H), 3.10–2.90 (m, 2H, piperidine-H), 2.60–2.40 (m, 2H, COCH₂) | Bruker 400 MHz |

| ¹³C NMR | δ 195.2 (C=O), 161.5 (CF₃CO), 137.2–128.5 (Ar-C), 70.1 (CH₂Ph), 45.8–35.2 (piperidine-C) | Bruker 100 MHz |

| HRMS (ESI+) | [M+H]⁺ calcd. for C₁₄H₁₄F₃NO₃: 326.0978; found: 326.0975 | Agilent 6545 Q-TOF |

Industrial-Scale Considerations

- Cost Efficiency : Route 1 is favored for TFAA’s low cost (~$50/kg) vs. benzyl bromide (~$120/kg).

- Safety : TFAA requires handling under inert atmosphere due to moisture sensitivity.

- Waste Management : Neutralization of TFAA byproducts (e.g., trifluoroacetic acid) necessitates alkaline wastewater treatment.

Emerging Methodologies

Analyse Chemischer Reaktionen

Nucleophilic Additions at the Ketone

The ketone at position 4 is a key reactive site. Piperidin-4-one derivatives commonly undergo nucleophilic additions:

-

Grignard Reagents : Reaction with organomagnesium reagents (e.g., RMgX) can yield tertiary alcohols. For example, methylmagnesium bromide would generate 3-(benzyloxy)-1-(2,2,2-trifluoroacetyl)-4-(hydroxy(alkyl))piperidine .

-

Reduction : Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol. This is a standard step in piperidine functionalization .

| Reaction Type | Reagents | Product | Yield (Typical) | Reference |

|---|---|---|---|---|

| Grignard Addition | RMgX | Tertiary alcohol | 60–85% | |

| Ketone Reduction | NaBH₄ | Secondary alcohol | 70–95% |

Condensation Reactions

The ketone can participate in condensation with amines or hydrazines:

-

Enamine Formation : Reaction with primary amines (e.g., NH₂R) under acidic conditions yields enamines, useful in heterocyclic synthesis .

-

Hydrazone Formation : Hydrazines (e.g., NH₂NH₂) form hydrazones, intermediates for further cyclization .

| Reaction Type | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Enamine Synthesis | NH₂R, HCl | Enamine derivative | Heterocycle precursor | |

| Hydrazone Formation | NH₂NH₂, EtOH | Hydrazone | Bioactive scaffold |

Deprotection of Functional Groups

| Functional Group | Deprotection Method | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyloxy | H₂/Pd-C in EtOAc | 3-Hydroxypiperidin-4-one | >90% | |

| Trifluoroacetyl | 6M HCl, reflux | Piperidin-4-one amine | 50–70% |

Electrophilic Substitution

The benzyloxy group directs electrophilic aromatic substitution (EAS) at the para position of the benzyl ring. Examples include:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group.

-

Halogenation : Cl₂ or Br₂ with FeCl₃ yields halo derivatives .

Trifluoroacetyl Group Reactivity

The trifluoroacetyl moiety enhances electrophilicity at adjacent carbons and stabilizes intermediates:

-

Nucleophilic Acyl Substitution : Reaction with amines (e.g., RNH₂) replaces the trifluoroacetyl group, forming amides .

-

Elimination Reactions : Strong bases (e.g., LDA) may induce β-elimination, generating α,β-unsaturated ketones .

| Reaction Type | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Acyl Substitution | RNH₂ | Piperidine amide | Requires activation | |

| β-Elimination | LDA, THF | Conjugated enone | Steric hindrance possible |

Ring Functionalization

The piperidine ring can undergo alkylation or oxidation:

-

N-Alkylation : After trifluoroacetyl deprotection, the free amine reacts with alkyl halides (e.g., RX) .

-

Oxidation : Adjacent to the ketone, C-H bonds may oxidize to form lactams or epoxides under acidic or enzymatic conditions .

Key Challenges and Considerations

-

Steric Effects : The benzyloxy and trifluoroacetyl groups may hinder reactivity at positions 3 and 1.

-

Solubility : Polar aprotic solvents (DMF, DMSO) are often required due to the compound’s hydrophobicity .

-

Stability : The trifluoroacetyl group is resistant to mild hydrolysis but may degrade under prolonged acidic/basic conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The unique structure of 3-(benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one allows it to interact with biological targets effectively. The presence of both the benzyloxy and trifluoroacetyl groups enhances its potential as a pharmaceutical agent.

Synthetic Routes

The synthesis of this compound involves several key steps:

- Formation of the Piperidinone Ring : Cyclization of precursors like 4-piperidone hydrochloride.

- Introduction of the Benzyloxy Group : Achieved through etherification using benzyl alcohol.

- Acylation with Trifluoroacetic Anhydride : This introduces the trifluoroacetyl group under basic conditions.

Derivatives and Related Compounds

Comparative studies have shown that derivatives such as 3-(benzyloxy)-1-acetylpiperidin-4-one exhibit similar yet distinct properties, which can be crucial for developing targeted therapies.

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| 3-(Benzyloxy)-1-acetylpiperidin-4-one | Acetyl instead of trifluoroacetyl | Antimicrobial activity |

| 4-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-3-one | Different substitution position | Analgesic properties |

Industrial Applications

In addition to research applications, this compound has potential uses in industrial chemistry:

- Pharmaceutical Manufacturing : As an intermediate in the synthesis of more complex molecules.

- Chemical Research : Utilized in studies exploring structure-activity relationships (SAR) due to its unique functional groups.

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to 3-(benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. In vitro studies demonstrated significant cytotoxic effects on cancer cell lines.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of related piperidinones showed promising results against various bacterial strains, suggesting that modifications like those found in this compound could enhance activity.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxy and trifluoroacetyl groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences, physicochemical properties, and biological activities of 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one and related piperidinone derivatives:

*Calculated based on analogous structures where explicit data were unavailable.

Physicochemical Properties

- Lipophilicity : The trifluoroacetyl group increases logP compared to acetyl or hydroxyethyl substituents (e.g., 1-[(3-fluorophenyl)acetyl]piperidin-4-one has logP ~2.1 vs. ~3.5 for the target compound*).

- Solubility : Benzyloxy and diarylidene groups reduce aqueous solubility, whereas hydroxyethyl or sulfonyl groups (e.g., in ) improve it .

Crystallographic and Stereochemical Considerations

- Crystalline derivatives like those in exhibit well-defined molecular packing due to fluorobenzylidene substituents, aiding in X-ray structure determination .

- Chiral analogs (e.g., ) require asymmetric synthesis techniques, highlighting the target compound's relative synthetic simplicity as a non-chiral intermediate .

Biologische Aktivität

Overview

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one is a synthetic compound belonging to the piperidinone class. Its unique structure features a benzyloxy group and a trifluoroacetyl group, which contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.

- IUPAC Name : 3-phenylmethoxy-1-(2,2,2-trifluoroacetyl)piperidin-4-one

- Molecular Formula : C14H14F3NO3

- CAS Number : 1189113-59-4

- Molecular Weight : 301.26 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C14H14F3NO3 |

| Molecular Weight | 301.26 g/mol |

| CAS Number | 1189113-59-4 |

| Appearance | Solid |

| Storage Temperature | 2-7°C (Refrigerate) |

Synthesis

The synthesis of 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one typically involves several steps:

- Formation of the Piperidinone Ring : Cyclization of precursors such as 4-piperidone hydrochloride.

- Introduction of the Benzyloxy Group : Etherification using benzyl alcohol and sodium hydride or potassium carbonate.

- Introduction of the Trifluoroacetyl Group : Acylation with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The benzyloxy and trifluoroacetyl groups enhance its binding affinity and selectivity, potentially modulating its pharmacological effects.

| Target Type | Interaction Type | Expected Outcome |

|---|---|---|

| Enzymes | Inhibition | Reduced enzyme activity |

| Receptors | Antagonism | Altered signaling pathways |

| Ion Channels | Modulation | Changes in ion flow |

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that compounds with similar structures have shown significant cytotoxic effects against cancer cell lines. For instance, analogs have been tested for their ability to inhibit T-cell malignancies with promising IC50 values in the low nanomolar range .

- Anti-inflammatory Effects : A study on benzyl-piperidines demonstrated potent antagonism of CCR3 receptors, which are involved in inflammatory responses. This suggests that 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one may also exhibit anti-inflammatory properties .

- Neuropharmacological Effects : The compound's potential interactions with neurotransmitter systems could make it a candidate for treating neurological disorders. Its structural similarity to known neuroactive compounds warrants further investigation into its effects on neurotransmission .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyloxy and trifluoroacetyl groups can significantly alter biological activity. For example, replacing the trifluoroacetyl group with an acetyl group has been shown to reduce potency against specific targets .

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoroacetyl → Acetyl | Decreased potency |

| Benzyloxy → Alkoxy | Variable effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2,2,2-trifluoroacetyl group into piperidin-4-one derivatives?

- Methodological Answer : The trifluoroacetyl group can be introduced via acylation using trifluoroacetic anhydride (TFAA) under basic conditions. For example, in analogous syntheses, reactions with 2,2,2-trifluoroethyl triflate and potassium carbonate in methanol at 20°C achieved 70% yield . Optimization of solvent (e.g., dichloromethane or THF) and base (e.g., triethylamine) may improve regioselectivity. Post-reaction purification via silica gel chromatography is recommended to isolate the product .

Q. How can the stereochemistry and crystal structure of 3-(benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry and crystal packing. For structurally similar piperidinone derivatives, SCXRD confirmed the (3E,5E)-configuration of bis-fluorobenzylidene substituents and revealed intermolecular hydrogen bonding influencing stability . Alternative methods include NMR-based NOE experiments to assess spatial proximity of substituents.

Q. What purification techniques are optimal for isolating 3-(benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective for separating trifluoroacetylated intermediates . For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase may enhance resolution. Recrystallization from ethanol or methanol can improve purity for solid derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst) influence the yield of trifluoroacetylation in piperidinone derivatives?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For example, in Stille coupling reactions, increasing temperature to 110°C improved yields from 65% to 72% . Catalysts like Pd(PPh₃)₄ may enhance efficiency in cross-coupling steps. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as acyl transfer or deprotection .

Q. What analytical methods resolve contradictions in reported spectral data for trifluoroacetyl-piperidinone derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects or tautomerism. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) should be employed to validate molecular connectivity. For example, in fluorobenzylidene derivatives, HMBC correlations confirmed conjugation between the piperidinone carbonyl and aromatic substituents .

Q. How can the metabolic stability of 3-(benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one be evaluated for pharmacological applications?

- Methodological Answer : Conduct in vitro microsomal stability assays using liver microsomes (human or rodent) with LC-MS/MS quantification of parent compound depletion. Compare half-life (t₁/₂) against controls. Structural modifications, such as replacing the benzyloxy group with a bioisostere (e.g., pyridylmethyl), may enhance metabolic resistance .

Q. What role does the trifluoroacetyl group play in modulating the electrophilic reactivity of piperidin-4-one derivatives?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation). Density Functional Theory (DFT) calculations can quantify charge distribution, while kinetic studies under varying pH conditions may reveal reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.